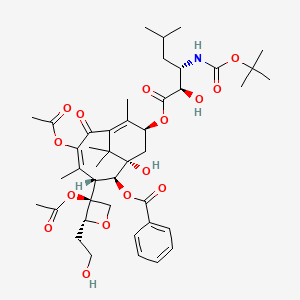9-Acetyl Idn 5390
CAS No.:
Cat. No.: VC1858080
Molecular Formula: C43H59NO15
Molecular Weight: 829.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C43H59NO15 |
|---|---|
| Molecular Weight | 829.9 g/mol |
| IUPAC Name | [(1S,2S,3R,4E,9S)-5-acetyloxy-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1-hydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |
| Standard InChI | InChI=1S/C43H59NO15/c1-22(2)19-28(44-39(52)59-40(7,8)9)33(48)38(51)56-29-20-43(53)36(57-37(50)27-15-13-12-14-16-27)32(42(58-26(6)47)21-54-30(42)17-18-45)24(4)35(55-25(5)46)34(49)31(23(29)3)41(43,10)11/h12-16,22,28-30,32-33,36,45,48,53H,17-21H2,1-11H3,(H,44,52)/b35-24+/t28-,29-,30+,32+,33+,36-,42-,43+/m0/s1 |
| Standard InChI Key | GADHKUIBBBTEKU-TVOQDSAMSA-N |
| Isomeric SMILES | CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C3=CC=CC=C3)[C@@]4(CO[C@@H]4CCO)OC(=O)C)/C)/OC(=O)C |
| Canonical SMILES | CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C3=CC=CC=C3)C4(COC4CCO)OC(=O)C)C)OC(=O)C |
Introduction
Chemical Structure and Structural Relationship
9-Acetyl IDN 5390 is structurally derived from IDN 5390 through acetylation at the 9-position. The parent compound IDN 5390 is characterized by the opening of the C-ring of the taxane scaffold, which distinguishes it from conventional taxanes . This structural modification has profound implications for the compound's biological activity and pharmacokinetic profile.
The general structure of 9-Acetyl IDN 5390 retains the core features of IDN 5390 with the specific addition of an acetyl group (-COCH₃) at the 9-position. The acetylation of this position potentially modifies the compound's lipophilicity, stability, and biological interactions.
Based on patent literature, compounds related to IDN 5390 follow general formula structures where various functional groups can be modified, including positions 7 and 9 hydroxyls . The acetylation at position 9 represents one of these possible modifications and creates a compound with potentially unique properties.
Synthesis and Preparation Methods
The synthesis of 9-Acetyl IDN 5390 builds upon the synthetic pathways established for IDN 5390. According to patent literature, taxanes of this family can be prepared directly from IDN 5390 or from precursor compounds through functionalization of specific hydroxyl groups .
A general synthetic approach involves:
-
Initial preparation of IDN 5390 from 10-deacetylbaccatin through reductive fragmentation as disclosed in patent literature (WO 96/03394)
-
Selective acetylation at the 9-position using acetylation reagents
Research suggests that the acetylation process may employ reagents such as acetic anhydride in acetic acid, which has been documented for similar chemical modifications . The selective acetylation at position 9 likely requires careful control of reaction conditions to prevent acetylation at other hydroxyl positions.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 9-Acetyl IDN 5390 must be understood in relation to its parent compound IDN 5390. Research on IDN 5390 revealed distinct pharmacokinetic characteristics:
-
High metabolic clearance limiting systemic disposition
-
Need for careful characterization of metabolites for potential biological activity and toxicity
-
Validated assays using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for quantification in biological specimens
Table 1: Comparative Pharmacokinetic Parameters of IDN 5390 and Related Compounds
| Parameter | IDN 5390 | IDN 5614 | IDN 5738/5839 | IDN 6140 |
|---|---|---|---|---|
| Metabolic Clearance | Very High | Very High | Comparable to ortataxel | Not specified |
| Half-life | Not specified | Not specified | Half of ortataxel | Very long |
| Bioavailability | Limited by clearance | Limited by clearance | Comparable to ortataxel | Good |
| Tissue Distribution | Limited | Limited | Not specified | High in normal and tumor brain tissue |
Data compiled from reference
The 9-acetyl derivative likely exhibits modified pharmacokinetic properties compared to IDN 5390. Acetylation typically affects:
-
Lipophilicity, potentially altering tissue distribution
-
Metabolic stability, possibly protecting certain functional groups from rapid metabolism
-
Membrane permeability, potentially enhancing cellular uptake
Comparison with Other Taxane Derivatives
The development of IDN 5390 and its derivatives represents part of a broader effort to improve upon the limitations of conventional taxanes. Several structurally related compounds have been investigated for their biological properties:
Table 2: Comparative Properties of IDN 5390 and Related Taxane Derivatives
| Compound | Structural Feature | Primary Characteristic | Therapeutic Potential |
|---|---|---|---|
| IDN 5390 | C-ring opened (C-seco) | Antiangiogenic, cytostatic | Tumor growth inhibition |
| IDN 5614 | C-ring opened (C-seco) | Similar to IDN 5390 | Limited by high clearance |
| IDN 5738, IDN 5839 | 14-functionalized | Poor P-gp substrates | Good oral bioavailability, activity on resistant tumors |
| IDN 6140 | 14-functionalized | Long half-life, high distribution | Considerable tumor volume reduction |
Data compiled from reference
The relationship between 9-Acetyl IDN 5390 and these compounds suggests potential applications in overcoming limitations of traditional taxanes, particularly regarding resistance mechanisms and delivery challenges.
Research Development and Applications
While specific research focusing exclusively on 9-Acetyl IDN 5390 is limited in the available literature, the compound appears in chemical databases including the NCI Metathesaurus, indicating its recognition as a distinct chemical entity .
The development of IDN 5390 derivatives has been motivated by:
-
Overcoming the poor oral bioavailability of conventional taxanes
-
Reducing unwanted side effects associated with taxane therapy
-
Circumventing resistance mechanisms that limit long-term efficacy
The broader class of C-seco taxanes, including IDN 5390 and potentially 9-Acetyl IDN 5390, has shown promising results in preclinical studies, demonstrating significant antitumor activity with potentially improved pharmacokinetic profiles .
Research into the bioactive conformations of taxanes has employed advanced techniques including rotational echo double resonance (REDOR) NMR spectroscopy and computational methods to understand structure-activity relationships . Such approaches may provide insights into the specific activity of 9-Acetyl IDN 5390 and guide further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume